Ethyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
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Description
Ethyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C19H21N5O5 and its molecular weight is 399.407. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
- The structural properties of similar compounds have been extensively studied. For instance, Zhengyi Li et al. (2015) analyzed the crystal structure of a related compound, providing insights into its molecular conformation and intermolecular interactions, which can be crucial for understanding the behavior of Ethyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate in different environments (Li et al., 2015).
Biological Activity
- Pratibha Sharma et al. (2004) synthesized and evaluated the antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which are structurally related to this compound. This research indicates the potential of such compounds in antimicrobial applications (Sharma et al., 2004).
Synthetic Pathways
- The synthesis of complex organic compounds often involves multi-step reactions and careful consideration of reaction conditions. For example, the work by Khalid A. Al-badrany et al. (2019) on synthesizing imidazole derivatives showcases the intricate steps and conditions necessary for producing such compounds, which is relevant for understanding the synthesis of this compound (Al-badrany et al., 2019).
Potential Pharmacological Applications
- Research on compounds with similar structures, like the work by M. Schmitt et al. (1997), explores their potential interactions with biological receptors. Such studies can offer insights into the pharmacological applications of this compound in targeting specific receptors or pathways in the body (Schmitt et al., 1997).
Properties
IUPAC Name |
ethyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5/c1-4-29-14(25)11-24-17(26)15-16(21(2)19(24)27)20-18-22(9-10-23(15)18)12-7-5-6-8-13(12)28-3/h5-8H,4,9-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMRGQAMZJGPLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4OC)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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